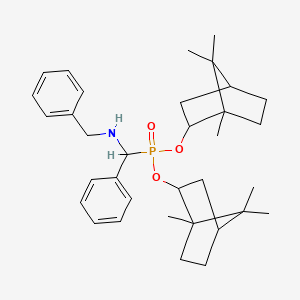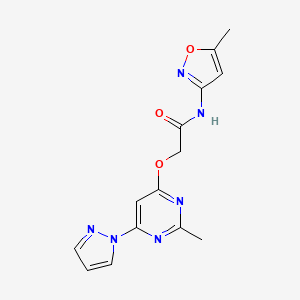
(-)-Dibornyl benzylaminobenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Dibornyl benzylaminobenzylphosphonate: is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to carbon. This compound is notable for its unique structure, which includes a benzylamine group and a dibornyl moiety attached to a benzylphosphonate core. The stereochemistry of the compound, indicated by the (-) sign, suggests that it has a specific chiral configuration, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dibornyl benzylaminobenzylphosphonate typically involves a multi-step process. One common method includes the reaction of dibornylphosphonate with benzylamine under controlled conditions. The reaction is often catalyzed by a palladium catalyst, such as Pd(PPh3)4, and may require microwave irradiation to achieve high yields in a short time . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like PEG-400 to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions: (-)-Dibornyl benzylaminobenzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylphosphonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-Dibornyl benzylaminobenzylphosphonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its phosphonate group, which mimics phosphate esters found in biological systems.
Medicine: In medicine, this compound has potential applications as a drug precursor. Its ability to interact with biological molecules makes it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (-)-Dibornyl benzylaminobenzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and processes, leading to various effects depending on the target.
Comparison with Similar Compounds
Benzylphosphonate: Similar in structure but lacks the dibornyl and benzylamine groups.
Aminophosphonates: Contain an amino group attached to the phosphonate core but differ in the side chains.
Hydroxyphosphonates: Have a hydroxyl group instead of an amine or benzyl group.
Uniqueness: (-)-Dibornyl benzylaminobenzylphosphonate is unique due to its specific chiral configuration and the presence of both dibornyl and benzylamine groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-benzyl-1-[bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]phosphoryl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48NO3P/c1-31(2)26-17-19-33(31,5)28(21-26)37-39(36,38-29-22-27-18-20-34(29,6)32(27,3)4)30(25-15-11-8-12-16-25)35-23-24-13-9-7-10-14-24/h7-16,26-30,35H,17-23H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATYDYQRHLJKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OP(=O)(C(C3=CC=CC=C3)NCC4=CC=CC=C4)OC5CC6CCC5(C6(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(phenylsulfanyl)-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2633367.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2633371.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)




![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)
